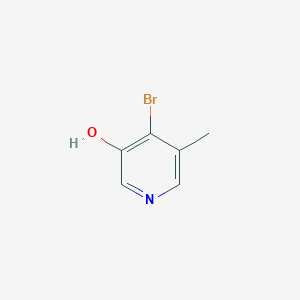

4-Bromo-5-methylpyridin-3-ol

Overview

Description

4-Bromo-5-methyl-3-hydroxypyridine is a chemical compound with the empirical formula C5H4BrNO. It has a molecular weight of 174.00 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-5-hydroxypyridine, can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the decarboxylation of 5-bromopyridine-3-boric acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methyl-3-hydroxypyridine can be represented by the SMILES string OC1=CN=CC=C1Br . The InChI key is YCVSFCXUHPVAFH-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromination of similar compounds, such as 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), is a key step in the synthesis of imidazolinones . The reaction is typically initiated by free radicals and has an activation energy of 37.02 kJ mol–1 .Physical and Chemical Properties Analysis

4-Bromo-5-methyl-3-hydroxypyridine is a solid substance . It has a melting point of 134-136°C, a boiling point of 316.2±22.0 °C (Predicted), and a density of 1.788±0.06 g/cm3 (Predicted) .Scientific Research Applications

1. Synthesis and Chemical Reactions

4-Bromo-5-methyl-3-hydroxypyridine is used in various chemical synthesis and reactions. One example is the creation of 3-hydroxypyridine derivatives through successive 1,3-dipolar and Michael addition reactions. These reactions are thermally reversible, and 4-bromo-3-hydroxypyridine can be prepared by adduct bromination followed by retro-addition. This process demonstrates the compound's utility in complex organic synthesis (Banerji et al., 1977).

2. Tautomerism Studies

The compound plays a role in studying the tautomerism of hydroxypyridines. For instance, research on bromination of 2,4-dihydroxypyridine and its derivatives has shown that bromine enters specific positions during the bromination process, indicating the tautomeric structures of these substances (Kolder & Hertog, 2010).

3. Catalysis Research

4-Bromo-5-methyl-3-hydroxypyridine is also relevant in catalysis research. For example, it's involved in the Cu-catalyzed N- and O-arylation of hydroxypyridines, where copper-based catalysts are used to achieve N-arylations of hydroxypyridines and O-arylations of hydroxypyridines with aryl bromides and iodides (Altman & Buchwald, 2007).

4. Ligand Synthesis

It also finds applications in the synthesis of ligands. Research describes the synthesis of ligands starting from compounds like 5′-methyl-6-bromo-2,2′-bipyridine, a closely related compound. These ligands are particularly well-suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

5. Crystal Structure Analysis

The compound is utilized in crystal structure analysis as well. For instance, studies on the crystal structure of 2-bromo-4-hydroxypyridine, a related compound, reveal insights into hydrogen and halogen bonding, which can be applicable to 4-Bromo-5-methyl-3-hydroxypyridine (Monroe & Turnbull, 2019).

Mechanism of Action

Target of Action

Pyridine derivatives are known to have biological activity and are often used in drug synthesis .

Mode of Action

It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Pyridine derivatives are often used in the synthesis of pharmaceuticals, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in chloroform and ethyl acetate . These properties may influence its bioavailability.

Result of Action

As a pyridine derivative, it’s known to have biological activity and is often used in drug synthesis .

Action Environment

It’s known that the compound is stable under inert atmosphere and room temperature conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methyl-3-hydroxypyridine plays a crucial role in several biochemical reactions. It is known to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate . This interaction is essential for the metabolism of vitamin B6, where 4-Bromo-5-methyl-3-hydroxypyridine acts as a substrate. Additionally, it can form complexes with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of 4-Bromo-5-methyl-3-hydroxypyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, 4-Bromo-5-methyl-3-hydroxypyridine can affect gene expression and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Bromo-5-methyl-3-hydroxypyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase involves the binding of the compound to the enzyme’s active site, resulting in the oxidation of the substrate . This binding interaction is crucial for the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-methyl-3-hydroxypyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under standard storage conditions but may degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Bromo-5-methyl-3-hydroxypyridine can lead to changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Bromo-5-methyl-3-hydroxypyridine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Bromo-5-methyl-3-hydroxypyridine is involved in several metabolic pathways, particularly those related to vitamin B6 metabolism. It interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, facilitating the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . This interaction is critical for maintaining metabolic flux and regulating metabolite levels within cells.

Transport and Distribution

Within cells and tissues, 4-Bromo-5-methyl-3-hydroxypyridine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . For example, the compound may be actively transported into cells via specific pyridine transporters, ensuring its effective distribution to target sites.

Subcellular Localization

The subcellular localization of 4-Bromo-5-methyl-3-hydroxypyridine is a key factor in its activity and function. The compound is known to localize within specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that 4-Bromo-5-methyl-3-hydroxypyridine reaches its intended site of action. The precise localization within subcellular compartments can significantly influence the compound’s biochemical interactions and overall efficacy.

Properties

IUPAC Name |

4-bromo-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPTWFJAANTNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

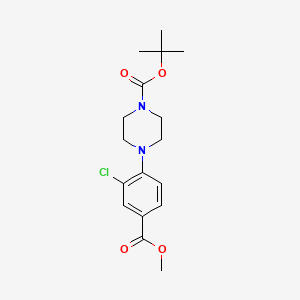

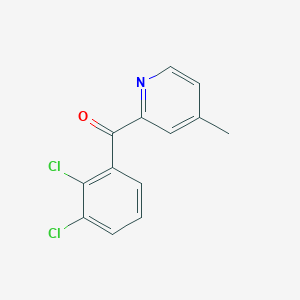

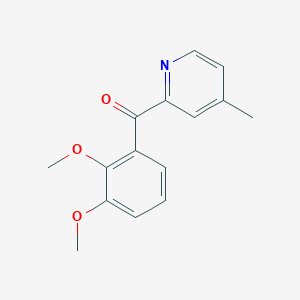

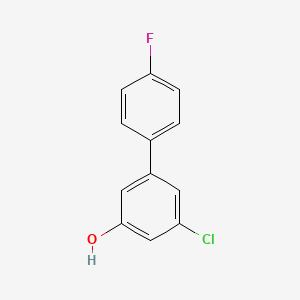

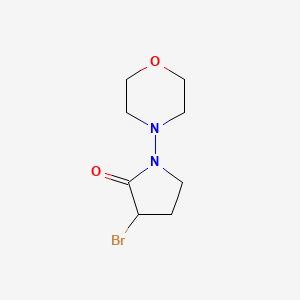

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)

![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)